2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate precursors . The ethoxyphenyl group could be introduced via a Friedel-Crafts alkylation, the tetrazole ring could be formed via a [2+3] cycloaddition, and the sulfanylacetyl group could be introduced via a nucleophilic substitution reaction.
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups . For example, the tetrazole ring could participate in cycloaddition reactions, the sulfanylacetyl group could undergo oxidation or substitution reactions, and the carboxylic acid group could undergo esterification or amide formation reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents. The tetrazole ring could potentially contribute to the compound’s stability and reactivity.
Scientific Research Applications
Electrochemical Properties
- Electrochemical Reduction : The electrochemical reduction of compounds like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid has been investigated, showing that these compounds are predominantly reduced as hydrazone tautomers leading to corresponding hydrazo compounds (Mandić, Nigović, & Šimunić, 2004).
- Colon-targeted Prodrug : 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid (SPSA) has been studied as a colon-targeted prodrug of 5-aminosalicylic acid (5-ASA). Its electrochemical reduction leads to the cleavage of the azo bond in acidic media, resulting in 5-ASA and sulfanilic acid (Nigović, Mandić, Šimunić, & Fistrić, 2001).
Biological and Medicinal Applications
- Hypoglycemic Activity : Enantiomers of related compounds like 4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid have displayed hypoglycemic activity, suggesting their potential in treating diabetes (Rufer & Losert, 1979).
- Heat Tolerance in Plants : Salicylic acid (SA), a related compound, has been shown to improve heat tolerance in maize seedlings. This study highlights the cross talk between SA and hydrogen sulfide in acquiring heat tolerance (Li, Xie, & Li, 2015).
- Antihypertensive Activity : Synthesis of related compounds like 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives has been explored for their potent antihypertensive effects (Sharma, Kohli, & Sharma, 2010).
Environmental and Chemical Synthesis
- Photodecomposition : Sulfamethoxazole, a related compound, undergoes photodecomposition in acidic aqueous solutions, forming various photoproducts, highlighting its environmental impact (Zhou & Moore, 1994).
- Rhodium-catalyzed Oxidative Coupling : The oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes can be efficiently carried out using a rhodium/copper catalyst system (Shimizu, Hirano, Satoh, & Miura, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation. It is involved in a variety of cellular processes, including cell differentiation, apoptosis, autophagy, and cell cycle regulation .
Mode of Action
The compound interacts with its target through non-covalent interactions . In the active pockets of the P38 MAP kinase protein, the compound forms two or more hydrogen bonds with amino acids . This interaction results in changes to the protein’s function, potentially altering cellular processes .
Biochemical Pathways
Given its target, it is likely involved in pathways related tostress response, inflammation, and cell cycle regulation . The downstream effects of these pathways could include changes in cell differentiation, apoptosis, autophagy, and other cellular processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means the compound is well-absorbed by the body, is distributed effectively to its target sites, is metabolized appropriately, and is excreted efficiently . These properties are crucial for the compound’s effectiveness as a drug .
Result of Action
The compound has been screened for its antibacterial, anticancer, and anti-TB activities . The results suggest that the compound has significant effects at higher concentrations . For example, one of the synthesized compounds exhibited a significant zone of inhibition, suggesting strong antibacterial activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can affect a compound’s action
Biochemical Analysis
Biochemical Properties
The compound 2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid is likely to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions have not been documented in the literature. Tetrazoles, a class of compounds to which this molecule belongs, are known to play a significant role in medicinal and pharmaceutical applications . They can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that the compound could influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This suggests that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-[[2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-2-27-15-10-6-5-9-14(15)23-18(20-21-22-23)28-11-16(24)19-13-8-4-3-7-12(13)17(25)26/h3-10H,2,11H2,1H3,(H,19,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHTCHYKXEKJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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